

Comparative Metabolism of Lenvatinib: A Cross-Species Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic fate of Lenvatinib, a multi-tyrosine kinase inhibitor, across different species, including humans, monkeys, rats, and mice. Understanding species-specific differences in drug metabolism is crucial for the preclinical evaluation and clinical development of new therapeutic agents. The data presented here is compiled from various in vitro and in vivo studies to support researchers in drug development and translational science.

Executive Summary

Lenvatinib undergoes extensive metabolism in humans and preclinical animal models, with the liver being the primary site of biotransformation. While the overall metabolic pathways show similarities across species, notable qualitative and quantitative differences exist. The primary metabolic routes involve oxidation, hydrolysis, N-oxidation, dealkylation, and glucuronidation. In humans, cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase are the major enzymes involved in Lenvatinib's metabolism.[1] Monkeys exhibit a unique metabolic pathway involving glutathione (GSH) conjugation, which is less prominent in other species.[2][3] In rats, specific CYP isoforms, such as CYP2A1, CYP2C12, and CYP3A2, have been identified as key players in its metabolism.[4][5] Data on the metabolic profile in mice is less detailed in the available literature. Unchanged Lenvatinib is the main component in plasma across species, suggesting that its metabolites are cleared more rapidly.[6]



Quantitative Comparison of Lenvatinib Metabolism

The following tables summarize the key quantitative data on the excretion and metabolic profile of Lenvatinib in different species.

Table 1: Excretion of Lenvatinib and its Metabolites

| Species | Dose Route | % of Administere d Dose in Urine | % of Administere d Dose in Feces | % of Unchanged Lenvatinib in Excreta | Reference |
|---------|------------|---|----------------------------------|--------------------------------------|-----------|
| Human | Oral | ~25% | ~64% | 2.5% | [1][7][8] |
| Monkey | Oral | Major route of excretion for some metabolites | Primary route of elimination | Not specified | [3] |
| Rat | Oral | Not specified | Primary route of elimination | Not specified | [9] |
| Mouse | Oral | Not specified | Not specified | Not specified | [10][11] |

Table 2: Major Metabolites of Lenvatinib Across Species



| Metab olite ID | Metab olite Name | Human | Monke y | Rat | Mouse | Biotra nsform ation Pathw ay | Key Enzym es | Refere nce |
|-------------------|--|--|-------------------------------------|-------------------------------------|-------------------------------------|--|--|-----------------------|
| Parent | Lenvati nib | Major compon ent in plasma (97%) | Major compon ent in plasma | Major compon ent in plasma | Major compon ent in plasma | - | - | [6][12] |
| M1 | N- descycl opropyl Lenvati nib | Yes | Yes | Not Reporte d | Not Reporte d | Decyclo propylat ion | CYP3A 4 | [9][13] |
| M2 | O- desmet hyl Lenvati nib | Yes | Yes | Yes | Yes (in vitro) | O- demeth ylation | CYP3A 4, CYP1A 1 (Human); CYP2A 1, CYP2C 12 (Rat) | [4][5][9] [13][14] |
| M3 | Lenvati nib N- oxide | Yes | Yes | Yes | Yes (in vitro) | N- oxidatio n | CYP3A 4 (Human); CYP3A 2 (Rat) | [4][5][9] [13] |



| M5 | O- dearyl Lenvati nib | Yes | Not Reporte d | Not Reporte d | Not Reporte d | O- dearylat ion | Not Specifie d | [9] |
|----|---|---------------------|-------------------------------|---------------------|---------------------|--|----------------------|--------|
| - | GSH Conjug ate & Derivati ves | Minor | Yes (Unique & Major) | Not Reporte d | Not Reporte d | Glutathi one Conjug ation | GSTs | [2][3] |
| - | Thioace tic acid conjuga te | Not Reporte d | Yes (Major in urine) | Not Reporte d | Not Reporte d | Further metabol ism of GSH conjuga te | Not Specifie d | [3] |

Metabolic Pathways of Lenvatinib

Lenvatinib is metabolized through several key pathways, with some being common across species and others being species-specific.

Common Metabolic Pathways:

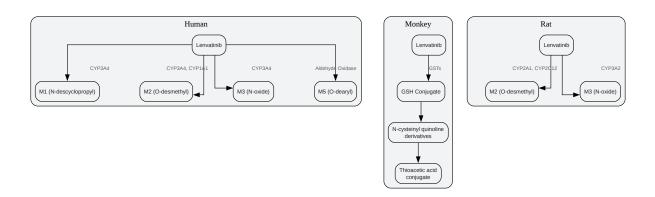
- Oxidation: This is a major route of metabolism, leading to the formation of metabolites like O-desmethyl Lenvatinib (M2) and Lenvatinib N-oxide (M3).[9] In humans, CYP3A4 is the primary enzyme responsible for these transformations, with a contribution from CYP1A1 for O-demethylation.[13][14] In rats, CYP2A1 and CYP2C12 are involved in O-demethylation, while CYP3A2 is responsible for N-oxidation.[4][5]
- Dealkylation: The removal of the cyclopropyl group from the amide nitrogen results in the formation of N-descyclopropyl Lenvatinib (M1).[9] This pathway is primarily mediated by CYP3A4 in humans.[13]

Species-Specific Metabolic Pathways:



• Glutathione Conjugation in Monkeys: A unique and significant metabolic pathway in cynomolgus monkeys involves the displacement of the O-aryl moiety by glutathione.[3] This GSH conjugate undergoes further processing, including hydrolysis and intramolecular rearrangement, to form N-cysteinyl quinoline derivatives, which can then dimerize.[3] This pathway is not reported as a major route in humans or rats.[9]

Below is a diagram illustrating the primary metabolic pathways of Lenvatinib.



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Caption: Primary metabolic pathways of Lenvatinib in different species.

Experimental Protocols

The characterization of Lenvatinib's metabolism has been accomplished through a combination of in vivo and in vitro experimental approaches.

In Vivo Metabolism Studies



- Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of Lenvatinib in a whole organism.
- Methodology:
 - Radiolabeling: Lenvatinib is typically radiolabeled with carbon-14 (¹⁴C) to enable tracing of the drug and its metabolites.[12]
 - Animal Models: Studies have been conducted in mice, rats, and cynomolgus monkeys.[3]
 [10][12] Human studies involve healthy volunteers.[12]
 - Dosing: A single oral dose of ¹⁴C-Lenvatinib is administered.[3][12]
 - Sample Collection: Plasma, urine, and feces are collected at various time points.[7][12] In some animal studies, bile may also be collected.[9]
 - Analysis: Samples are analyzed for total radioactivity to determine the extent of absorption and routes of excretion. Metabolite profiling is performed using liquid chromatographymass spectrometry (LC-MS) coupled with radioactivity detection.[7][12]

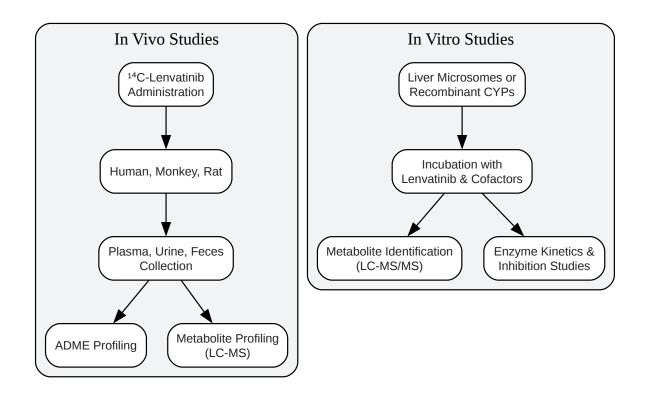
In Vitro Metabolism Studies

- Objective: To identify the specific enzymes responsible for the metabolism of Lenvatinib and to characterize the metabolic pathways in a controlled environment.
- Methodology:
 - Test Systems:
 - Liver Microsomes: Microsomes from human, monkey, rat, and mouse livers are used as they contain a high concentration of CYP enzymes.[4][6][13]
 - Recombinant Enzymes: Specific human or rat CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells) are used to pinpoint the contribution of individual enzymes.[4][13][14]
 - Incubation: Lenvatinib is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).[13]



- Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.[13]
- Enzyme Inhibition: Specific chemical inhibitors of different CYP enzymes can be used in liver microsome incubations to determine the relative contribution of each enzyme to Lenvatinib's metabolism.[13]

Below is a diagram illustrating a typical experimental workflow for studying Lenvatinib metabolism.



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Caption: Experimental workflow for Lenvatinib metabolism studies.

Conclusion

The metabolism of Lenvatinib is complex and exhibits notable differences across species. While oxidation and dealkylation are common pathways, the prominent role of glutathione conjugation in monkeys highlights the importance of using multiple preclinical species to fully



characterize the metabolic fate of a drug candidate. The data presented in this guide underscores the value of conducting thorough cross-species metabolism studies to inform human dose predictions and to anticipate potential drug-drug interactions and species-specific toxicities. For researchers in drug development, a comprehensive understanding of these metabolic profiles is essential for the successful translation of preclinical findings to clinical practice.

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